4-Oxo-4-(pyridin-3-yl)butanal

描述

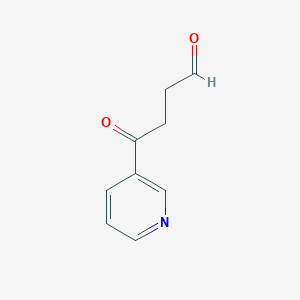

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-oxo-4-pyridin-3-ylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFONOJVUTZAMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226923 | |

| Record name | 4-Oxo-4-(3-pyridinebutanal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76014-80-7 | |

| Record name | γ-Oxo-3-pyridinebutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(3-pyridinebutanal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4-(3-pyridinebutanal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXO-4-(3-PYRIDINEBUTANAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82739XE26C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Oxo-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Oxo 4 Pyridin 3 Yl Butanal

Established Synthetic Routes to 4-Oxo-4-(pyridin-3-yl)butanal

The formation of this compound can be achieved through both biological and chemical pathways. These routes offer different advantages, from the high specificity of enzymatic reactions to the scalability of traditional chemical synthesis.

Enzymatic Pathways and Biocatalysis in this compound Formation

This compound, also known as 3-succinoylsemialdehyde-pyridine, is a key intermediate in the microbial degradation of nicotine (B1678760). ebi.ac.uk Biocatalytic methods provide an environmentally friendly alternative to traditional chemical synthesis. numberanalytics.com The formation of this compound is a critical step in the metabolic pathways of certain microorganisms that utilize nicotine as a source of carbon and nitrogen. ebi.ac.uk

One of the primary enzymatic routes involves the action of pseudooxynicotine (B1209223) amine oxidase (Pao) on its substrate, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one (pseudooxynicotine). ebi.ac.uk This enzyme, found in organisms like Pseudomonas sp. strain HZN6, catalyzes the oxidative removal of the methylamine (B109427) group from pseudooxynicotine. ebi.ac.uk The reaction requires oxygen and water, producing this compound, methylamine, and hydrogen peroxide as byproducts. ebi.ac.uk

Another enzyme, pseudooxynicotine dehydrogenase (PnaO), found in Pseudomonas putida S16, also facilitates the formation of this compound from pseudooxynicotine. This reaction is an oxidative process that releases methylamine.

Further along the metabolic pathway, this compound can be converted into 4-oxo-4-(pyridin-3-yl)butanoic acid by the enzyme 3-succinoylsemialdehyde-pyridine dehydrogenase. ebi.ac.uk

Table 1: Key Enzymes in the Biocatalytic Formation of this compound

| Enzyme | Source Organism | Substrate | Product | Cofactor/Co-substrate |

|---|---|---|---|---|

| Pseudooxynicotine amine oxidase (Pao) | Pseudomonas sp. strain HZN6 | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one | This compound | O₂, H₂O, FAD |

| Pseudooxynicotine dehydrogenase (PnaO) | Pseudomonas putida S16 | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one | This compound | c-type cytochrome |

Chemical Synthesis Approaches for the Butanal Core Structure

While biocatalysis offers a specific route, traditional chemical synthesis provides versatile methods for constructing the γ-keto aldehyde core structure of this compound. General methods for preparing γ-keto nitriles, which are direct precursors to γ-keto aldehydes, include the conjugate addition of aldehydes to electron-deficient olefins like acrylonitrile. orgsyn.org This type of reaction, often catalyzed by cyanide, is a powerful tool for forming the required carbon skeleton. orgsyn.org

A specific example is the synthesis of 4-oxo-4-(3-pyridyl)butyronitrile, a direct precursor to the target butanal. This can be achieved through the reaction of 3-pyridinecarboxyaldehyde with acrylonitrile. orgsyn.org This method is advantageous due to its simplicity, the catalytic nature of the reaction, and the use of low-cost reagents. orgsyn.org The resulting γ-ketonitrile can then be selectively reduced to the corresponding γ-keto aldehyde.

Other synthetic strategies for creating ketones and aldehydes involve various coupling reactions. For instance, nickel-catalyzed reductive coupling can connect carboxylic acid derivatives with alkyl halides to form ketones. nih.govorganic-chemistry.org While not a direct route to the butanal, these methods are fundamental in constructing the pyridyl ketone portion of the molecule, which can then be further elaborated.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the specific transformations they undergo.

Derivatization from 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one

As established in the enzymatic pathways, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one (pseudooxynicotine) is a direct precursor. ebi.ac.uk The key transformation is the oxidative demethylation of the secondary amine. In a biological context, this is achieved by enzymes like pseudooxynicotine amine oxidase. ebi.ac.ukebi.ac.uk The reaction specifically targets the methylamino group, converting it to an aldehyde function while leaving the pyridyl ketone moiety intact. ebi.ac.uk

This transformation highlights the selective oxidation of the amino group to an aldehyde, a crucial step in the catabolism of nicotine-related compounds. ebi.ac.uk

Chemoselective Functionalization Strategies in Related Pyridyl Systems

The synthesis of complex molecules containing a pyridine (B92270) ring requires careful control of reactivity, a concept known as chemoselectivity. The pyridine ring itself can undergo both electrophilic and nucleophilic substitution, and its presence influences the reactivity of attached functional groups. numberanalytics.com

For pyridyl ketones, functionalization can be directed to various positions. For example, α-functionalization of pyridyl ketones can be achieved through methods like oxidative umpolung, where the normal polarity of the α-carbon is reversed. acs.orgchemrxiv.org This allows for the introduction of nucleophiles at a position typically unreactive to them. Such strategies are often directed by the pyridine nitrogen atom, which can coordinate to reagents and direct the reaction to a specific site. acs.orgchemrxiv.org

In molecules with multiple carbonyl groups, such as a keto-ester or keto-aldehyde, chemoselective reactions are essential. One group can be selectively transformed while leaving the other untouched. For instance, the use of in-situ protecting groups can allow for the selective reduction of an ester in the presence of a ketone. jst.go.jp These principles are directly applicable to the synthesis and transformation of this compound, which possesses both a ketone and an aldehyde group, presenting a challenge in chemoselectivity.

Principles of Efficient Synthetic Design for this compound

Modern synthetic chemistry emphasizes not just the successful creation of a target molecule but also the efficiency and sustainability of the process. These principles are central to designing practical routes to this compound.

Key principles of green chemistry applicable to pyridine derivative synthesis include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org

Use of Catalysis : Employing catalysts, including biocatalysts, to reduce energy consumption and waste generation. numberanalytics.combohrium.com

Environmentally Benign Solvents and Conditions : Utilizing safer solvents like water or ethanol, or performing reactions under solvent-free conditions. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs) : Combining three or more starting materials in a single pot to form a complex product in a highly efficient manner, reducing reaction times and waste. acs.orgbohrium.commdpi.com

For a molecule like this compound, an efficient design might involve a one-pot reaction that constructs the core structure from simple, readily available precursors. bohrium.com For example, multicomponent reactions are increasingly used to synthesize highly functionalized pyridines with high yields and simplified purification. acs.orgmdpi.combibliomed.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. acs.orgmdpi.com The development of such efficient and selective routes is a continuous goal in organic synthesis. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 4 Oxo 4 Pyridin 3 Yl Butanal

Oxidation Reactions and Pathways of the Chemical Compound

The presence of an aldehyde group in 4-Oxo-4-(pyridin-3-yl)butanal makes it susceptible to oxidation. Aldehydes are more readily oxidized than ketones due to the presence of a hydrogen atom on the carbonyl carbon, which can be easily abstracted during the oxidation process. orgoreview.comlibretexts.orgjove.com

Conversion to 4-Oxo-4-(pyridin-3-yl)butanoic Acid

The primary oxidation product of this compound is 4-Oxo-4-(pyridin-3-yl)butanoic acid. This conversion specifically targets the aldehyde functional group, transforming it into a carboxylic acid while leaving the ketone group intact under controlled conditions. orgoreview.com A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) and chromic acid to milder ones such as silver oxide. jove.comchemistrysteps.com The choice of reagent is crucial to ensure selective oxidation of the aldehyde without affecting the ketone or the pyridine (B92270) ring.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids are summarized in the table below.

| Oxidizing Agent | Description |

| Potassium Permanganate (KMnO4) | A strong oxidizing agent that can oxidize aldehydes to carboxylic acids. chemistrysteps.com |

| Chromic Acid (H2CrO4) | A common and effective reagent for aldehyde oxidation. libretexts.orgchemistrysteps.com |

| Tollens' Reagent ([Ag(NH3)2]+) | A mild oxidizing agent that selectively oxidizes aldehydes, famously used in the "silver mirror test". libretexts.orgjove.com |

| Silver Oxide (Ag2O) | A mild oxidizing agent suitable for converting aldehydes to carboxylic acids. jove.com |

Mechanistic Considerations of Oxidative Processes in Related Systems

The oxidation of aldehydes to carboxylic acids generally proceeds through a hydrate (B1144303) intermediate. This intermediate is formed by the nucleophilic addition of water to the aldehyde's carbonyl group. orgoreview.comlibretexts.org This gem-diol is then oxidized to the corresponding carboxylic acid. libretexts.org

Recent studies on the oxidation of aldehydes by metal-iodosylbenzene complexes have revealed alternative mechanistic pathways. For instance, a mononuclear manganese(III) iodosylbenzene complex has been shown to oxidize aldehydes to carboxylic acids via a rate-determining C-H bond activation at the formyl group. acs.org This process involves a net hydride transfer from the aldehyde's C-H bond to the metal complex. acs.org Such mechanistic insights are crucial for developing more efficient and selective catalytic oxidation systems.

Reduction Reactions and Pathways of the Chemical Compound

The carbonyl groups of this compound, the aldehyde and the ketone, are both susceptible to reduction, typically yielding alcohols. The selective reduction of one carbonyl group over the other is a significant challenge in synthetic chemistry.

Formation of Hydroxy Butyric Acid Analogues from Related Ketones/Aldehydes

The reduction of ketoaldehydes can lead to the formation of diols or, if one carbonyl is selectively reduced, hydroxy ketones or hydroxy aldehydes. In the context of related keto acids, enzymatic reductions have been shown to produce optically active hydroxy acids. nih.gov For instance, enzymes from yeasts and liver can catalyze the reduction of δ-keto acids to their corresponding hydroxy acids. nih.gov

In the case of α-alkyl-β-ketoaldehydes, ruthenium(II) complexes have been used to catalyze the asymmetric transfer hydrogenation, leading to a double reduction of both carbonyl groups to form diols with high enantioselectivity. mdpi.com This reaction proceeds through the preferential reduction of the aldehyde moiety to form a hydroxy ketone intermediate. mdpi.com

Common reducing agents for aldehydes and ketones are listed below.

| Reducing Agent | Description |

| Sodium Borohydride (B1222165) (NaBH4) | A common reagent that reduces aldehydes and ketones to alcohols. libretexts.org |

| Lithium Aluminum Hydride (LiAlH4) | A powerful reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters to alcohols. libretexts.org |

Aldehyde Reactivity: Condensation and Addition Reactions

The aldehyde group in this compound is a key site for condensation and addition reactions, most notably the aldol (B89426) condensation. This reaction involves the nucleophilic addition of an enolate to an aldehyde or ketone, forming a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. organic-chemistry.orgnih.gov

Bifunctional catalysts, possessing both acidic and basic sites, are often employed to facilitate aldol condensations. acs.org The basic sites activate the nucleophile (the enolate), while the acidic sites activate the electrophile (the aldehyde's carbonyl group). acs.org The reaction rate and selectivity can be influenced by factors such as catalyst structure, solvent basicity, and the electronic nature of the substituents on the aldehyde. acs.orgresearchgate.net

Pyridine Ring Reactivity and Transformations within the Molecular Framework

The pyridine ring in this compound is an aromatic heterocycle that can undergo various transformations. As a nitrogen-containing heterocycle, it has a slightly basic character and can be protonated or alkylated at the nitrogen atom. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene, directing incoming electrophiles primarily to the 3- and 5-positions. Conversely, it is more susceptible to nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions, particularly if a good leaving group is present. The reactivity of the pyridine ring can be modulated by the substituents attached to it.

Structural Elucidation and Spectroscopic Characterization of 4 Oxo 4 Pyridin 3 Yl Butanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 4-Oxo-4-(pyridin-3-yl)butanal, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional NMR methods, provide a complete picture of its atomic arrangement and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The analysis of chemical shifts, integration, and multiplicity of these signals allows for the assignment of each proton to its specific position in the structure. Predicted ¹H NMR data in D₂O shows distinct peaks for the protons of the pyridine (B92270) ring and the butanal chain. hmdb.ca

Table 1: Predicted ¹H NMR Data for this compound in D₂O (400 MHz) hmdb.ca

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.02 | s | H-2 (Pyridine) |

| 8.71-8.72 | d | H-6 (Pyridine) |

| 8.32-8.34 | d | H-4 (Pyridine) |

| 7.58-7.60 | dd | H-5 (Pyridine) |

| 4.26-4.29 | t | -CH₂- (adjacent to ketone) |

| 3.06-3.08 | t | -CH₂- (adjacent to aldehyde) |

| 9.7 (approx.) | t | -CHO (aldehyde) |

Note: The chemical shift for the aldehydic proton is an approximation and can vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Predicted ¹³C NMR data helps in confirming the presence of the carbonyl groups (ketone and aldehyde) and the carbon atoms of the pyridine ring and the aliphatic chain. hmdb.cadocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound in D₂O (100 MHz) hmdb.ca

| Chemical Shift (ppm) | Assignment |

| 202.8 (approx.) | C=O (Aldehyde) |

| 198.0 (approx.) | C=O (Ketone) |

| 150.2 | C-2 (Pyridine) |

| 148.9 | C-6 (Pyridine) |

| 135.7 | C-4 (Pyridine) |

| 131.9 | C-3 (Pyridine) |

| 123.8 | C-5 (Pyridine) |

| 45.8 | -CH₂- (adjacent to aldehyde) |

| 30.5 | -CH₂- (adjacent to ketone) |

Note: The chemical shifts for the carbonyl carbons are approximations.

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₉NO₂. nih.gov The calculated molecular weight is approximately 163.17 g/mol . nih.gov

Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.07. ambeed.com Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the butanal chain, leading to characteristic fragment ions corresponding to the pyridinoyl group and other smaller fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups.

A predicted IR spectrum suggests the presence of key functional groups. hmdb.ca A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the aldehydic C=O stretch, while the ketonic C=O stretch would likely appear around 1680-1700 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.

Advanced Spectroscopic Methods for Comprehensive Characterization

For a more comprehensive characterization, advanced spectroscopic methods could be employed. For instance, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. ambeed.com

Furthermore, techniques like X-ray crystallography, if a suitable crystal can be obtained, would offer definitive proof of the three-dimensional structure of the molecule in the solid state. While not a spectroscopic method in the traditional sense, it provides the most detailed structural information.

Table 3: Summary of Spectroscopic Data

| Technique | Key Findings |

| ¹H NMR | Confirms the presence of pyridine and butanal protons with specific chemical shifts and multiplicities. hmdb.ca |

| ¹³C NMR | Identifies all unique carbon environments, including the two carbonyl carbons. hmdb.cadocbrown.info |

| MS | Determines the molecular weight to be approximately 163.17 g/mol . nih.gov |

| IR | Indicates the presence of aldehyde and ketone C=O groups and the pyridine ring. hmdb.ca |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While single-crystal X-ray diffraction data for this compound itself is not extensively reported in the literature, the solid-state structures of several related compounds containing the pyridinyl-keto moiety have been determined, providing valuable insights into molecular geometry, conformation, and intermolecular interactions. These analyses confirm the structural integrity of the core fragments and reveal how different substituents and molecular contexts influence the crystal packing.

A notable example is the structural analysis of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, a compound synthesized from a precursor, 4-(4-Fluorophenyl)-4-oxo-3-(pyridin-4-yl)butanal. researchgate.net The crystal structure was determined by single-crystal X-ray diffraction, revealing a monoclinic system. In this structure, the furan (B31954) ring is positioned at a dihedral angle of 40.04 (11)° to the pyridine ring and 25.71 (11)° to the 4-fluorophenyl ring. researchgate.net The crystal packing is stabilized by non-conventional C—H···N and C—H···F hydrogen bonds, which form a two-dimensional network. researchgate.net

Table 1: Crystal Data for 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₀FNO |

| Molecular Weight | 239.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.343 (9) |

| b (Å) | 10.550 (3) |

| c (Å) | 8.178 (5) |

| β (°) | 94.44 (3) |

| Volume (ų) | 1147.7 (11) |

In another study, the crystal structure of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, an organic salt, was confirmed through single-crystal X-ray diffraction analysis. mdpi.com The analysis showed that in the crystal lattice, the compound forms a layered structure. This structure features stacks of cations and anions created by slipped π-stacking interactions, which are interconnected by hydrogen-bonded water molecules. mdpi.com

Furthermore, the investigation of β-keto-enol systems containing a pyridine ring has also utilized X-ray crystallography. For instance, the structure of (Z)-3-hydroxy-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one was determined, providing definitive evidence for the enol tautomer's configuration in the solid state. acs.org The stability of such β-keto-enol forms is often attributed to the conjugation of the enol with the carbonyl group and the presence of an intramolecular hydrogen bond. acs.org

The solid-state structures of more complex coordination polymers involving pyridine-based ligands have also been elucidated. X-ray crystallography experiments on chain-polymer complexes formed by the reaction of Cu(hfac)₂ with various pyridyl-substituted nitronyl nitroxides demonstrated the formation of centrosymmetric dimers. researchgate.net These studies are crucial for understanding the magnetic properties of such materials, which are influenced by structural rearrangements within the crystal upon temperature changes. researchgate.net

Additionally, crystallographic data has been reported for highly substituted pyridine derivatives, such as ethyl 4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-5-(difluoroboranyl)-6-(6-methoxy-5-nitroquinolin-2-yl)-2-methylnicotinate. whiterose.ac.uk The analysis provides precise data on its complex structure in the solid state.

Table 2: Selected Crystal Data for a Substituted Pyridine Derivative whiterose.ac.uk

| Parameter | Value |

|---|---|

| Empirical Formula | C₃₄H₃₀BF₂N₃O₈ |

| Formula Weight | 657.42 |

| Temperature (K) | 100(2) |

These examples underscore the power of X-ray crystallography in confirming the absolute structure of complex molecules related to this compound, providing a foundational understanding of their three-dimensional arrangements and non-covalent interactions in the solid state.

Computational Chemistry Investigations of 4 Oxo 4 Pyridin 3 Yl Butanal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy levels within the molecule, which in turn govern its stability and reactivity.

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. acs.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. rsc.orgrsc.org

For molecules structurally related to 4-Oxo-4-(pyridin-3-yl)butanal, computational studies provide valuable insights. For instance, a computational analysis of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), a cyclized ion metabolite formed from the same metabolic pathway, was conducted using Density Functional Theory (B3LYP/6-311G**). nih.govresearchgate.net In this species, the LUMO is identified as the likely site for accepting electron density from a nucleophile, indicating its role in potential alkylating reactions. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule's framework dictates the regions most susceptible to electrophilic and nucleophilic attack. rsc.org

Quantum chemical parameters derived from FMO analysis for various heterocyclic compounds illustrate the type of data generated in these studies.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE eV) | Reference |

|---|---|---|---|---|

| Chromen-based heterocycle (Compound 1) | -6.9012 | -2.6966 | 4.2046 | researchgate.net |

| Chromen-based heterocycle (Compound 4) | -6.1437 | -2.8013 | 3.3424 | researchgate.net |

| Symmetrical Squaraine Dye (SQ-DICN) | -5.92 | -4.26 | 1.66 | acs.org |

| Unsymmetrical Squaraine Dye (SQ-DIEt-RH) | -5.82 | -4.12 | 1.70 | acs.org |

Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can model reaction pathways and determine activation energies, providing a deeper understanding of reaction kinetics and mechanisms. mdpi.com

The formation of this compound itself is a result of the metabolic α-hydroxylation of the tobacco-specific nitrosamine, NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). ebi.ac.uk Computational modeling can elucidate the energetics of such biotransformations.

Furthermore, studies on related heterocyclic systems demonstrate how reaction mechanisms are investigated. For example, the retro-Claisen reaction of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione has been modeled to explain its cleavage and subsequent formation of an organic salt. mdpi.com A plausible mechanism was proposed involving the nucleophilic attack of a hydroxide (B78521) ion, formation of a tetrahedral intermediate, and subsequent carbon-carbon bond cleavage. mdpi.com Such computational modeling of reaction intermediates and transition states is essential for predicting reaction outcomes and designing synthetic pathways. mdpi.com

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. tandfonline.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. mdpi.com

While specific docking studies for this compound are not widely published, research on structurally similar compounds highlights the application of this technique. A study on 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, an organic salt containing a pyridine (B92270) moiety, used molecular docking to investigate its potential as a carbonic anhydrase I inhibitor. mdpi.com The simulation predicted that the compound fits into the enzyme's active site, forming stable complexes with key amino acid residues. mdpi.com Such studies provide insights into the non-covalent interactions—such as hydrogen bonds and van der Waals forces—that stabilize the ligand-protein complex.

The results of docking simulations are often quantified by a scoring function, which estimates the binding free energy.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate | Carbonic Anhydrase I | -7.3 | His-200, His-94, His-96, Gln-92, Thr-199 | mdpi.com |

| Isophthalamide derivative (Compound 5) | VEGFR-2 | -8.91 | Glu917, Cys919, Asp1046 | tandfonline.com |

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for investigating the electronic structure of molecules. mdpi.com DFT is widely used for the applications mentioned above, including geometry optimization, electronic property calculation, and reactivity prediction. rsc.org Methods like B3LYP combined with basis sets such as 6-311G** or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com

DFT calculations are used to determine a molecule's optimized, lowest-energy three-dimensional structure. mdpi.com From this optimized geometry, a host of electronic properties and global reactivity descriptors can be calculated. mdpi.com These descriptors, derived from the HOMO and LUMO energies, quantify the chemical behavior of a molecule. researchgate.net

Key quantum chemical descriptors calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E

Electron Affinity (A): The energy released when an electron is added (approximated as -E

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Harder molecules typically have a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher propensity for chemical reaction. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η). researchgate.net

The table below shows representative values for such descriptors as calculated for various organic compounds using DFT.

| Compound Class | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity (ω) | Reference |

|---|---|---|---|---|---|

| Chromen-based heterocycle (Compound 1) | 2.1023 | 0.2378 | 4.7989 | 5.4770 | researchgate.net |

| Chromen-based heterocycle (Compound 4) | 1.6712 | 0.2992 | 4.4725 | 5.9866 | researchgate.net |

Through these DFT applications, a comprehensive profile of this compound's structure and potential reactivity can be constructed, guiding further experimental investigation into its chemical and biological significance.

Applications in Organic Synthesis: 4 Oxo 4 Pyridin 3 Yl Butanal As a Building Block

Role as a Precursor in Heterocyclic Synthesis

The 1,4-dicarbonyl motif is a cornerstone in heterocyclic chemistry, serving as a key synthon for various five- and six-membered rings. acs.orgresearchgate.net 4-Oxo-4-(pyridin-3-yl)butanal embodies this reactive framework, enabling access to a range of pyridyl-substituted heterocycles, which are significant pharmacophores in medicinal chemistry.

The most prominent application of 1,4-dicarbonyls is the Paal-Knorr synthesis , a classical method for preparing furans, pyrroles, and thiophenes. wikipedia.org

Pyrrole (B145914) Synthesis: Reaction of this compound with a primary amine or ammonia (B1221849) leads to the formation of a 2-(pyridin-3-yl)-substituted pyrrole. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.orggoogle.com This is a highly effective method for accessing N-substituted or N-unsubstituted pyrroles. organic-chemistry.org

Furan (B31954) Synthesis: In the presence of an acid catalyst and heat, this compound can undergo intramolecular cyclization and dehydration to yield a 2-(pyridin-3-yl)-substituted furan. wikipedia.org

Thiophene Synthesis: Treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, converts the 1,4-dicarbonyl system into a 2-(pyridin-3-yl)-substituted thiophene. wikipedia.orgbohrium.com

Furthermore, the 1,4-dicarbonyl structure is an ideal precursor for the synthesis of pyridazines , a class of six-membered heterocycles containing two adjacent nitrogen atoms. The condensation of this compound with hydrazine (B178648) (N₂H₄) or its derivatives will readily form the corresponding dihydropyridazine, which can be subsequently oxidized to the aromatic 3-(pyridazin-3-yl)pyridine. acs.orgnih.govresearchgate.net

Table 1: Heterocyclic Synthesis from this compound

| Target Heterocycle | Reagent(s) | Key Reaction Name | Resulting Scaffold |

| Pyrrole | Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis | 1-Alkyl/Aryl-2-(pyridin-3-yl)-1H-pyrrole |

| Furan | Acid (e.g., H₂SO₄) | Paal-Knorr Furan Synthesis | 3-(Furan-2-yl)pyridine |

| Thiophene | P₄S₁₀ or Lawesson's Reagent | Paal-Knorr Thiophene Synthesis | 3-(Thiophen-2-yl)pyridine |

| Pyridazine | Hydrazine (H₂NNH₂) | Pyridazine Synthesis | 3-(Pyridazin-3-yl)pyridine |

Utility as a Scaffold for the Development of Complex Molecular Structures

A scaffold in chemistry provides a core structural framework upon which greater molecular complexity can be built. This compound is an excellent example of such a scaffold due to its multiple, chemically distinct reactive sites. Chemists can exploit the differential reactivity of the aldehyde, ketone, pyridine (B92270) nitrogen, and alpha-carbons to construct elaborate molecules in a controlled manner.

The aldehyde is generally more electrophilic than the ketone and can be targeted for selective transformations such as Wittig reactions, reductive aminations, or additions of organometallic reagents. The remaining ketone can then be modified in a subsequent step. Conversely, the ketone can be protected as a ketal, allowing for chemistry to be performed exclusively at the aldehyde, followed by deprotection.

The pyridine ring itself offers several avenues for elaboration. The nitrogen atom is basic and can be alkylated to form pyridinium (B92312) salts, a strategy that can alter the electronic properties and solubility of the entire molecule. nih.gov The pyridine ring can also undergo electrophilic substitution, typically at positions meta to the ring nitrogen, although these reactions often require harsh conditions. nih.gov

The utility of 1,4-dicarbonyl compounds as scaffolds is well-documented in the synthesis of complex molecules like the blockbuster drug atorvastatin, where a Paal-Knorr reaction is a key step in assembling the central pyrrole ring. google.com This highlights the industrial relevance of using such synthons to build intricate and valuable molecular frameworks.

Strategies for Medicinal Chemistry Lead Optimization via Derivatization

In drug discovery, lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This compound offers numerous "handles" for such derivatization, making it an attractive starting point or intermediate for medicinal chemistry campaigns.

Structure-activity relationship (SAR) studies involve systematically altering parts of a molecule to determine which groups are critical for its biological effect. mdpi.comorientjchem.org For the this compound scaffold, key derivatization strategies would include:

Carbonyl Group Modifications: The aldehyde and ketone can be converted into a wide range of other functional groups. For instance, reduction yields corresponding alcohols, which can introduce new hydrogen bonding capabilities. Reaction with hydrazines or hydroxylamines can form hydrazones and oximes, respectively, which can act as bioisosteres or introduce new vectors for interaction with a biological target. nih.govddtjournal.com

Oxidation of the Aldehyde: Selective oxidation of the aldehyde function provides 4-oxo-4-(pyridin-3-yl)butanoic acid, a known metabolite of nicotine-related compounds. This carboxylic acid provides a new attachment point for forming amides or esters, a common strategy to create prodrugs or explore new binding interactions. nih.gov

Pyridine Ring Substitution: The pyridine ring is a common motif in many approved drugs. Its modification can have a profound impact on biological activity. For example, adding substituents to the pyridine ring can enhance potency or modulate properties like CYP enzyme inhibition, which is a critical aspect of drug safety. acs.org

Alpha-Carbon Functionalization: The methylene (B1212753) carbons adjacent to the carbonyl groups can be deprotonated to form enolates, which can then react with various electrophiles to introduce alkyl, acyl, or other groups, adding steric bulk or new functional handles.

Table 2: Potential Derivatization Strategies for Lead Optimization

| Reaction Type | Reagent(s) | Functional Group Modified | Purpose in Medicinal Chemistry |

| Selective Reduction | NaBH₄ | Aldehyde → Primary Alcohol | Introduce hydrogen bond donor/acceptor |

| Oxidation | PCC or Ag₂O | Aldehyde → Carboxylic Acid | Create new attachment point (amides, esters) |

| Reductive Amination | R-NH₂, NaBH₃CN | Aldehyde → Secondary Amine | Introduce basic center, new side chains |

| Hydrazone Formation | Hydrazine (R-NHNH₂) | Aldehyde/Ketone → Hydrazone | Alter electronics, introduce H-bond groups |

| N-Alkylation | Alkyl Halide (R-X) | Pyridine Nitrogen → Pyridinium Salt | Modulate solubility and electronic properties |

Integration into Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly valued in the creation of compound libraries for high-throughput screening. The aldehyde functionality of this compound makes it an ideal substrate for several well-known MCRs.

A prime example is the Hantzsch Pyridine Synthesis . In this reaction, an aldehyde, two equivalents of a β-ketoester, and an ammonia source condense to form a 1,4-dihydropyridine, which can be oxidized to the corresponding pyridine. organic-chemistry.orgresearchgate.net Using this compound as the aldehyde component would generate a complex bis-pyridine architecture, rapidly increasing structural diversity.

Another relevant MCR is the Biginelli Reaction , which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea. nih.gov This reaction produces dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of biological activities. The integration of the this compound scaffold into this reaction would yield DHPMs bearing a pyridyl-ketobutyl side chain, creating novel and structurally diverse compounds.

Table 3: Integration of this compound in Multi-Component Reactions

| Multi-Component Reaction | Other Reactants | Resulting Heterocyclic Core |

| Hantzsch Pyridine Synthesis | 2x β-Ketoester, Ammonia | Polysubstituted Pyridine |

| Biginelli Reaction | β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidinone/-thione |

| Pyrrole Synthesis (4-Component) | Amine, Nitromethane, β-Dicarbonyl | Polysubstituted Pyrrole |

Synthesis of Analogues and Derivatives of 4 Oxo 4 Pyridin 3 Yl Butanal

Pyridine (B92270) Ring Modifications and Functionalizations

The pyridine ring is a critical component for structural modification due to its electronic properties and the availability of established synthetic methodologies. The electron-deficient nature of the pyridine ring, resulting from the presence of the electronegative nitrogen atom, makes it less reactive towards classical electrophilic aromatic substitution. beilstein-journals.orgnih.gov However, modern cross-coupling reactions and C-H activation strategies provide powerful tools for its functionalization.

One common approach involves the activation of the pyridine ring via N-oxidation. Pyridine N-oxides can readily undergo C-H functionalization at the C2 position. For instance, copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters allows for the synthesis of 2-arylpyridines. beilstein-journals.org This method could be adapted to introduce various aryl or heteroaryl substituents at the C2 position of the 4-oxo-4-(pyridin-3-yl)butanal scaffold.

Transition-metal catalysis is instrumental for direct C-H functionalization without the need for pre-activation. Rhodium(III)-catalyzed cross-dehydrogenative coupling enables the heteroarylation of pyridines at the C3-position, which would directly modify the parent structure. nih.gov Similarly, palladium catalysis with specialized ligands like phenanthroline has been used for C3-arylation and heteroarylation of the pyridine core. nih.gov

These strategies allow for the introduction of a wide range of substituents onto the pyridine ring, thereby modulating the steric and electronic properties of the resulting analogues.

Table 1: Selected Methods for Pyridine Ring Functionalization Applicable to 3-Acylpyridine Scaffolds This table is interactive. Click on the headers to sort.

| Method | Position | Catalyst/Reagent | Type of Group Introduced | Reference |

|---|---|---|---|---|

| C-H Arylation of N-Oxide | C2 | Cu catalyst / Arylboronic esters | Aryl | beilstein-journals.org |

| Cross-Dehydrogenative Coupling | C3 | Rh(III) catalyst | Heteroaryl | nih.gov |

| C-H Arylation | C3 | Pd catalyst / Phenanthroline ligand | Aryl / Heteroaryl | nih.gov |

Butanal Chain Modifications and Homologation

Modification of the four-carbon butanal chain offers another avenue for creating structural diversity. Alterations can include changing the chain length (homologation), introducing substituents, or incorporating unsaturation.

The Stetter reaction is a powerful method for forming 1,4-dicarbonyl compounds. nih.gov This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC). By using a substituted α,β-unsaturated ketone (e.g., a derivative of methyl vinyl ketone) and a pyridine-3-carboxaldehyde derivative, one could construct modified butanal chains with substituents at the C2 or C3 positions. nih.gov

Aldol (B89426) condensation reactions, catalyzed by Brønsted acids, can be used to create longer carbon chains. utoronto.ca For example, the self-condensation of butanal leads to 2-ethyl-2-hexenal, demonstrating a method for chain extension and functionalization. utoronto.ca While not a direct homologation, such principles could be applied in a multi-step synthesis to build longer or branched chains attached to the pyridyl ketone moiety.

Homologation, the extension of a carbon chain by a single methylene (B1212753) unit, can be achieved through various classical organic reactions. For instance, the Wittig reaction or related olefination reactions could be used to extend the aldehyde terminus, followed by subsequent reduction and oxidation steps to re-form the aldehyde. Reagents for four-carbon homologation of aldehydes to dienals are also known, which could introduce unsaturation along with chain extension. researchgate.net

Table 2: Strategies for Butanal Chain Modification This table is interactive. Click on the headers to sort.

| Strategy | Key Reaction | Potential Modification | Reagents/Catalyst | Reference |

|---|---|---|---|---|

| Chain Construction | Stetter Reaction | Substitution on the chain | N-Heterocyclic Carbene (NHC) | nih.gov |

| Chain Extension | Aldol Condensation | Branching and unsaturation | Brønsted Acid | utoronto.ca |

| Homologation | Wittig Reaction | Lengthening the chain | Phosphorus ylides | organic-chemistry.org |

Ketone and Aldehyde Group Derivatizations for Diversification

The presence of two distinct carbonyl groups, a ketone and an aldehyde, in this compound provides rich opportunities for derivatization to create diverse molecular scaffolds. These functional groups can react selectively under different conditions.

The Paal-Knorr synthesis is a classic method for converting 1,4-dicarbonyl compounds into five-membered heterocycles like pyrroles, furans, and thiophenes. nih.gov Reaction of this compound with a primary amine (e.g., aniline) or ammonia (B1221849) would yield a pyridyl-substituted pyrrole (B145914). nih.gov This transforms the linear butanal chain into a new heterocyclic ring system attached to the pyridine.

The carbonyl groups are also amenable to derivatization with hydrazine-based reagents. For analytical purposes, dicarbonyl compounds are often derivatized with reagents like 1,2-diaminobenzene to form quinoxalines, or with nitrophenylhydrazines (e.g., 4-nitro-1,2-phenylenediamine) to form stable, chromophoric derivatives for HPLC analysis. oiv.intbiointerfaceresearch.com These reactions demonstrate the potential for converting the carbonyls into hydrazones, oximes, or other imine-type derivatives, which can serve as intermediates for further transformations or as final products with distinct properties.

Enamine formation is another key reaction. The aldehyde function can react selectively with secondary amines under acidic catalysis to form an enamine, which is a versatile intermediate for α-alkylation or other C-C bond-forming reactions. msu.edu

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound can lead to compounds with specific biological activities. Stereoselective synthesis can be achieved by various catalytic asymmetric methods.

Asymmetric reduction of the ketone functionality is a direct approach to creating a chiral hydroxyl group. Catalysts such as chiral (R)-(+)-2-methyl-CBS-oxazaborolidine can reduce the keto group to a hydroxyl group with high enantioselectivity, yielding chiral 4-hydroxy-4-(pyridin-3-yl)butanoic acid intermediates. This approach could be applied to this compound, followed by selective protection or further reaction at the aldehyde.

Catalytic asymmetric addition to unsaturated precursors is another powerful strategy. For example, alkenyl pyridines can undergo conjugate addition with radicals generated from aldehydes or ketones, catalyzed by a chiral Brønsted acid, to produce γ-hydroxy substituted pyridines with good enantioselectivity. chim.it This method could be used to construct the butanal chain with a chiral center.

A chiral pool strategy involves using readily available enantiopure starting materials. For instance, chiral pyridyl alcohols can be synthesized by asymmetric reduction of the corresponding ketones and then used as building blocks. diva-portal.org Similarly, starting from enantiopure amino acids like aspartic acid, it is possible to synthesize chiral amino acid analogues containing the 4-oxo-4-pyridylbutanoic scaffold. researchgate.net

Table 3: Approaches for Stereoselective Synthesis This table is interactive. Click on the headers to sort.

| Approach | Target Functionality | Method | Catalyst/Source of Chirality | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Ketone | Ketone to chiral alcohol | Chiral CBS-oxazaborolidine | |

| Asymmetric Conjugate Addition | Butanal Chain | Construction of a chiral chain | Chiral Brønsted Acid | chim.it |

| Asymmetric Hydrogenation | C=C bond in precursor | Reduction of an unsaturated precursor | Chiral Rhodium Catalyst | chim.it |

Rational Design Principles for Novel Analogues with Targeted Properties

The rational design of novel analogues of this compound with specific, targeted properties relies on understanding structure-activity relationships (SAR). This involves systematically modifying the structure and evaluating the impact on a desired property, such as enzyme inhibition or receptor binding.

A common strategy is to identify a lead compound and explore modifications to its different regions. For example, in the development of heterocyclic quinolones targeting enzymes in Mycobacterium tuberculosis, researchers systematically explored substituents on different rings of the quinolone scaffold. acs.org A similar approach can be applied to this compound.

Pyridine Ring Substitution: The pyridine ring can be functionalized with electron-donating or electron-withdrawing groups, as well as sterically bulky groups, to probe interactions with a biological target. For instance, adding hydrophobic or hydrogen-bonding groups can enhance binding affinity. diva-portal.orgacs.org

Chain Modification: The flexibility and length of the butanal chain can be altered. Shortening, lengthening, or rigidifying the chain (e.g., by incorporating a double bond or a ring) can orient the terminal functional groups in different ways, which can be crucial for optimal interaction with a binding pocket.

Carbonyl Group Bioisosteric Replacement: The ketone or aldehyde groups can be replaced with other functional groups that mimic their steric and electronic properties (bioisosteres). For example, a ketone might be replaced with a sulfone or a gem-difluoro group. The aldehyde could be converted to a more stable nitrile or carboxylic acid.

Scaffold Hopping: The core scaffold can be replaced entirely while maintaining the key pharmacophoric features. For instance, the pyridyl ketone moiety could be replaced with a different heterocyclic ketone that preserves the relative orientation of key binding elements.

By combining these design principles with computational modeling and experimental screening, novel analogues with improved potency, selectivity, or other desirable properties can be developed in a targeted manner.

Biochemical Pathways and Enzymatic Transformations of 4 Oxo 4 Pyridin 3 Yl Butanal

Metabolism within Tobacco-Specific Nitrosamine (TSNA) Pathways

Role as a Metabolite of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)

4-Oxo-4-(pyridin-3-yl)butanal is a recognized metabolite of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). echemi.comnih.govnih.gov NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. wikipedia.org This activation process involves a series of enzymatic reactions that can lead to the formation of DNA adducts, which are implicated in the initiation of cancer. nih.gov

The metabolic pathway of NNK involves α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. wikipedia.orgebi.ac.uk Specifically, α-methylene hydroxylation of NNK results in the formation of two intermediates: this compound and methane (B114726) diazohydroxide. mdpi.com While the latter can lead to the formation of methyl DNA adducts, this compound can be further metabolized. mdpi.com In studies with rats, this compound, along with its further oxidized or reduced products, has been identified in urine following NNK administration. ebi.ac.uk

Cytochrome P450-Mediated Hydroxylation Pathways Leading to its Formation

The formation of this compound from NNK is primarily mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.orgebi.ac.uk Various P450 isoforms are involved in the metabolic activation of NNK. For instance, human P450 1A2 has been shown to catalyze the formation of this compound (referred to as keto aldehyde) from NNK in reconstituted systems. nih.gov

The α-hydroxylation of NNK can occur at either the methylene (B1212753) or methyl carbon. ebi.ac.uk Methylene hydroxylation specifically yields this compound. ebi.ac.ukmdpi.com Studies using mouse P450 enzymes have revealed isoform-specific preferences; P450 2A5 preferentially catalyzes methyl hydroxylation, whereas P450 2A4 favors methylene hydroxylation, the direct pathway to this compound. ebi.ac.uk This highlights the complexity and enzyme specificity of NNK metabolism.

Nicotine (B1678760) Catabolism in Microorganisms and Mammalian Systems

Involvement in Microbial Degradation Pathways (e.g., Pseudomonas species)

In contrast to its role in carcinogen metabolism in mammals, this compound is an intermediate in the beneficial process of nicotine degradation by various microorganisms, particularly bacteria from the genus Pseudomonas. nih.govasm.orgacs.org These bacteria can utilize nicotine as a sole source of carbon and nitrogen, breaking it down through specific enzymatic pathways. cdnsciencepub.com Several Pseudomonas species, including Pseudomonas sp. HZN6 and Pseudomonas putida S16, have been identified and characterized for their nicotine-degrading abilities. asm.orgplos.org

The degradation of nicotine in these bacteria often proceeds via the pyrrolidine (B122466) pathway. nih.govplos.org In this pathway, nicotine is converted through a series of intermediates, including pseudooxynicotine (B1209223), to eventually form this compound (also referred to as 3-succinoylsemialdehyde-pyridine in this context). asm.orgwmich.eduresearchgate.net The characterization of these microbial pathways offers potential for bioremediation of tobacco waste. acs.org

Enzymatic Components and Their Specificities (e.g., pseudooxynicotine amine oxidase, 3-succinoylsemialdehyde-pyridine dehydrogenase)

The microbial breakdown of nicotine to and from this compound involves specific enzymes. Two key enzymes identified in Pseudomonas sp. HZN6 are pseudooxynicotine amine oxidase (PNAO) and 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPD). asm.orgasm.org

Pseudooxynicotine amine oxidase (PNAO) , encoded by the pao gene, catalyzes the conversion of pseudooxynicotine to this compound. asm.orgwmich.edu Interestingly, further research has shown that the enzyme from Pseudomonas putida S16, while initially named an oxidase, actually functions as a dehydrogenase, using a cytochrome c protein as its electron acceptor rather than oxygen. nih.govresearchgate.netqmul.ac.uk This enzyme, now more accurately termed pseudooxynicotine dehydrogenase, facilitates the reaction where pseudooxynicotine, in the presence of water and an electron acceptor, is converted to this compound and methylamine (B109427). qmul.ac.ukgenome.jp

3-succinoylsemialdehyde-pyridine dehydrogenase (SAPD) , encoded by the sap gene, is an NADP+-dependent enzyme that catalyzes the dehydrogenation of this compound to 4-oxo-4-(pyridin-3-yl)butanoate (B1242243) (also known as 3-succinoyl-pyridine). asm.orgexpasy.orgqmul.ac.uk This enzyme has been characterized from Pseudomonas sp. HZN6 and is a crucial component of the nicotine degradation pathway. expasy.orgqmul.ac.ukcreative-enzymes.com

The following table summarizes the key enzymes involved in the microbial metabolism of this compound:

| Enzyme Name | Gene | Organism | Substrate | Product | Cofactor/Electron Acceptor |

| Pseudooxynicotine dehydrogenase (formerly amine oxidase) | pao | Pseudomonas sp. HZN6, Pseudomonas putida S16 | Pseudooxynicotine | This compound | Cytochrome c |

| 3-succinoylsemialdehyde-pyridine dehydrogenase | sap | Pseudomonas sp. HZN6 | This compound | 4-Oxo-4-(pyridin-3-yl)butanoate | NADP+ |

In Vivo Formation and Interconversion Pathways with Related Metabolites

In vivo, this compound is part of a network of metabolic interconversions. As a product of NNK α-methylene hydroxylation, it can be further metabolized. mdpi.com In rats, it can be converted to 4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid), which can then be reduced to 4-hydroxy-4-(3-pyridyl)butyric acid (hydroxy acid). ebi.ac.ukmdpi.com These end metabolites are major urinary products of NNK metabolism. mdpi.com

Furthermore, the formation of this compound is not limited to NNK metabolism. Studies on the peroxidation of myosmine, another tobacco alkaloid, have shown that it can also lead to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) in vitro, suggesting a potential alternative pathway for the formation of related metabolites in vivo. researchgate.net The interconversion between the butanal and its corresponding butanoic acid highlights the dynamic nature of these metabolic pathways.

Relationship with 4-Oxo-4-(pyridin-3-yl)butanoic Acid and its Enantiomeric Forms

This compound, also known as 3-succinoylsemialdehyde-pyridine, is a key intermediate in the metabolic pathways of nicotine and related compounds. ebi.ac.ukkegg.jp Its direct biochemical successor is 4-Oxo-4-(pyridin-3-yl)butanoic acid, a metabolite frequently detected in the urine of smokers. ebi.ac.uk This conversion is a critical step in both microbial degradation of nicotine and the metabolic processing of tobacco-specific carcinogens in mammals. ebi.ac.uk

In bacterial systems, such as Pseudomonas sp., the transformation from the aldehyde to the carboxylic acid is an oxidation reaction. ebi.ac.uk Specifically, the enzyme 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) has been identified as the catalyst for the dehydrogenation of this compound to yield 4-oxo-4-(pyridin-3-yl)butanoic acid. ebi.ac.uk This enzyme is NADP+-dependent. ebi.ac.uk

In mammals, this compound emerges as an intermediate during the metabolic activation of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). mdpi.com The α-methylene hydroxylation of NNK, catalyzed by cytochrome P450 enzymes, produces this compound. ebi.ac.ukmdpi.com This aldehyde is then further oxidized to 4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid). mdpi.com

The resulting keto acid can undergo further stereospecific reduction to form enantiomeric hydroxy acids. The ketone group of 4-oxo-4-(pyridin-3-yl)butanoic acid is reduced to a hydroxyl group, yielding 4-hydroxy-4-(pyridin-3-yl)butanoic acid. mdpi.com This reduction can be highly stereoselective. For instance, chemical methods using (R)-(+)-2-methyl-CBS-oxazaborolidine facilitate an asymmetric reduction to produce enantiomerically pure forms of the hydroxy acid. Similarly, enzymatic hydrolysis of related esters, like ethyl 4-oxo-4-(pyridin-3-yl)butanoate, using enzymes such as hog liver acetone (B3395972) powder (HLAP) can yield the acid with high enantiomeric excess. The resulting 4-hydroxy-4-(pyridin-3-yl)butyric acid is also a known urinary metabolite of NNK. ebi.ac.uk

Table 1: Enzymatic and Metabolic Conversion Pathways

| Precursor/Substrate | Enzyme/Catalyst | Product | Pathway Context |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Cytochrome P450 (e.g., P450 2A4, 2A5) | This compound | Mammalian metabolism of tobacco-specific nitrosamines ebi.ac.ukmdpi.com |

| This compound | 3-Succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) | 4-Oxo-4-(pyridin-3-yl)butanoic Acid | Bacterial nicotine degradation ebi.ac.uk |

| 4-Oxo-4-(pyridin-3-yl)butanoic Acid | Reductases | 4-Hydroxy-4-(pyridin-3-yl)butanoic Acid | Mammalian metabolism of NNK mdpi.com |

| Ethyl 4-oxo-4-(pyridin-3-yl)butanoate | Hog Liver Acetone Powder (HLAP) | 4-Oxo-4-(pyridin-3-yl)butanoic Acid | Enzymatic hydrolysis for chiral synthesis |

Mechanistic Insights into Enzyme-Substrate Interactions for Related Compounds

While detailed structural studies of enzymes specifically complexed with this compound are limited, significant mechanistic insights can be drawn from related enzyme families that act on structurally similar substrates, such as pyridine (B92270) nucleotides and α,β-unsaturated carbonyl compounds. These enzymes, primarily oxidoreductases, rely on precise positioning of the substrate within the active site to facilitate hydride transfer.

Ene-Reductases and Xenobiotic Reductases: Members of the Old Yellow Enzyme (OYE) family, such as Xenobiotic Reductase A (XenA), catalyze the reduction of α,β-unsaturated carbonyl compounds, a class to which intermediates in nicotine metabolism belong. researchgate.net The catalytic mechanism involves a ping-pong kinetic pattern, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a pyridine nucleotide (NAD(P)H) and then reoxidized by the unsaturated substrate. researchgate.net

Molecular docking and structural studies of these enzymes reveal key features of substrate interaction:

Hydrophobic Interactions: The substrate-binding pocket is often large and lined with aromatic residues. frontiersin.org In F420H2-dependent reductases, which show broad substrate promiscuity, diverse compounds are accommodated through hydrophobic interactions with conserved aromatic amino acids. frontiersin.org

Active Site Residues: Specific residues are critical for substrate binding and catalysis. In XenA, the active site contains two tyrosine (Tyr27, Tyr183) and two tryptophan (Trp302, Trp358) residues. researchgate.net Tyr183 is crucial for the affinity of NADPH and acts as the proton donor in the oxidative half-reaction. researchgate.net Trp302 undergoes a conformational change upon flavin reduction, swinging into the active site to prevent non-productive binding of NADPH in the enzyme's reduced state. researchgate.net In other ene-reductases, a pair of conserved histidine residues polarizes the C=C bond of the substrate, preparing it for hydride transfer from the flavin cofactor, while a conserved tyrosine donates the second proton. mdpi.com

Cofactor-Substrate Positioning: Efficient catalysis requires the substrate to be positioned with the correct geometry relative to the cofactor. researchgate.net For ene-reductases, this involves placing the substrate's electrophilic carbon in close proximity to the hydride donor atom (e.g., C5 of the reduced flavin or C4 of NADH). frontiersin.orgmdpi.com

Dihydrofolate Reductase (DHFR): Studies on DHFR interacting with methotrexate (B535133), a folate analog containing a pteridine (B1203161) ring system with similarities to the pyridine ring, provide further insights. The binding of methotrexate is associated with a proton transfer, a feature not observed with the natural substrates, which contributes to its significantly higher binding affinity. pnas.org This highlights how subtle changes in the substrate's electronic properties (e.g., increased basicity) can dramatically alter enzyme-substrate interactions. pnas.org

Table 2: Key Mechanistic Features of Related Reductases

| Enzyme Family | Key Active Site Residues | Cofactor | Substrate Interaction Mechanism |

| Old Yellow Enzymes (e.g., XenA) | Tyr, Trp, His | FMN, NAD(P)H | Hydrophobic interactions, H-bonding for substrate polarization, conformational changes to regulate binding. researchgate.netmdpi.com |

| F420H2-Dependent Reductases | Conserved Aromatic Residues | F420H2 | Accommodation of diverse substrates in a large hydrophobic pocket; direct hydride transfer. frontiersin.org |

| Dihydrofolate Reductase (DHFR) | Not specified | NADP+ | High-affinity binding driven by proton transfer to the substrate upon complex formation. pnas.org |

Analytical Methodologies for 4 Oxo 4 Pyridin 3 Yl Butanal Quantification and Detection

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of 4-oxo-4-(pyridin-3-yl)butanal and its related compounds. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of this compound and its associated metabolites in biological fluids. nih.gov This method offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar compounds.

Research has demonstrated the use of LC-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) for the analysis of related compounds like 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) in human urine. nih.gov In such methods, the analyte of interest is often derivatized to improve its chromatographic and mass spectrometric properties. For instance, a study on the quantification of a related compound, [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, utilized a two-step derivatization process before analysis by LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). acs.org This approach provides excellent sensitivity, accuracy, and precision, making it suitable for biomarker studies in complex matrices. acs.org

The specificity of MS/MS is achieved through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing interferences from the sample matrix.

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental separation techniques that are often coupled with various detectors for the analysis of this compound. ambeed.com UPLC, with its use of smaller particle size columns (typically <2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Reverse-phase (RP) HPLC is a common approach for these types of compounds. A typical setup might involve a C18 column with a mobile phase consisting of an aqueous component (like water with an acid modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile). sielc.com The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer. sielc.com Detection is often performed using a UV detector, as the pyridine (B92270) ring in the compound's structure absorbs UV light.

The scalability of these methods allows them to be adapted for various purposes, from rapid UPLC screening to preparative HPLC for isolating impurities. sielc.com

Gas Chromatography (GC) Applications in Volatile Analysis

Gas chromatography (GC) is another powerful analytical technique, typically reserved for volatile and thermally stable compounds. The direct analysis of this compound by GC can be challenging due to its relatively low volatility and the high reactivity of the aldehyde group, which can lead to issues like irreversible adsorption or catalytic decomposition in the GC inlet. und.edu

However, GC-MS has been successfully employed for the analysis of other pyridine-containing compounds, such as nicotine (B1678760) and its primary metabolite, cotinine. nih.gov For challenging analytes, derivatization can be used to increase volatility and thermal stability. For the analysis of volatile pyridines in environmental samples, headspace injection GC-MS (HS-GC-MS) has been used to minimize analyte loss during sample preparation and processing. northeastfc.uk While not a primary method for this compound itself, GC-based methods are crucial in the broader analysis of related volatile compounds in complex samples.

Application in Biological Matrices for Metabolite Profiling and Identification

A primary application for the analysis of this compound is in metabolite profiling, particularly in biological matrices like urine. This compound is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent tobacco-specific carcinogen. ebi.ac.ukacs.org Therefore, its detection and quantification can serve as a biomarker for exposure to tobacco products.

The analysis in biological fluids typically requires extensive sample preparation to remove interfering substances and concentrate the analyte. A common workflow includes:

Solid-Phase Extraction (SPE): Urine samples are often passed through an SPE cartridge (e.g., C18) to isolate the analytes of interest from the complex matrix. nih.govebi.ac.uk

Derivatization: To enhance analytical performance, the extracted analytes may be chemically modified. For example, in the analysis of the related keto acid, a reduction step with sodium borohydride (B1222165) (NaBH₄) was used to quantitatively convert it to the more easily analyzable hydroxy acid. nih.gov In other methods, esterification has been employed. acs.org

Chromatographic Analysis: The prepared sample is then injected into an LC-MS/MS system for separation and quantification. nih.govacs.org

A study quantifying related nicotine metabolites in the urine of smokers versus individuals using a nicotine patch highlighted the utility of these methods. The levels of 4-oxo-4-(3-pyridyl)butanoic acid were found to be significantly different between the two groups, demonstrating that its formation is a substantial metabolic pathway for nicotine in humans. nih.gov

| Metabolite | Sample Group (n) | Mean Concentration (ng/mL ± SD) |

|---|---|---|

| 4-hydroxy-4-(3-pyridyl)butanoic acid (S-enantiomer) | Smokers (18) | 14.1 ± 8.0 |

| Nicotine Patch Users (18) | 4.1 ± 3.3 | |

| 4-hydroxy-4-(3-pyridyl)butanoic acid (R-enantiomer) | Smokers (18) | 1120 ± 600 |

| Nicotine Patch Users (18) | 363 ± 228 | |

| 4-oxo-4-(3-pyridyl)butanoic acid (Keto Acid) | Smokers (8) | 228 ± 129 |

| Nicotine Patch Users (8) | 97.5 ± 80.6 |

Method Validation Parameters for Robust Analytical Procedures

For an analytical method to be considered reliable and reproducible, it must undergo a thorough validation process. Key validation parameters ensure the method's performance is well-characterized and fit for its intended purpose.

Key validation parameters include:

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Accuracy: The closeness of the mean of a set of results to the actual (true) value. It is typically assessed by analyzing samples spiked with a known amount of the analyte.

Recovery: The efficiency of the extraction process, representing the percentage of the analyte recovered from the sample matrix during sample preparation.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A study developing an LC-ESI-MS/MS method for a related deuterated biomarker in urine reported an intraday precision with a coefficient of variation (CV) of 2.1%. acs.org Another study validating a headspace GC-MS method for pyridine in shellfish tissue demonstrated excellent recovery (89-101%) and within-batch precision (CV of 2-3%). northeastfc.uk These examples underscore the rigorous validation required for methods used in biomarker and environmental analysis.

| Technique | Analyte/Matrix | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| LC-ESI-MS/MS | [Pyridine-D₄]4-hydroxy-4-(3-pyridyl)butanoic acid / Human Urine | Intraday Precision (CV) | 2.1% | acs.org |

| HS-GC-MS | Pyridine / Shellfish Tissue | Recovery | 89-101% | northeastfc.uk |

| Precision (CV) | 2-3% | |||

| LOD | 0.006 mg/kg | |||

| LOQ | 0.02 mg/kg |

常见问题

Q. What are the established synthetic routes for 4-oxo-4-(pyridin-3-yl)butanal, and how can reaction conditions be optimized for purity?

The synthesis of this compound typically involves Claisen-Schmidt condensation between pyridine-3-carbaldehyde and diketene derivatives. Alternative methods include oxidation of 4-(pyridin-3-yl)butanol intermediates using MnO₂ or catalytic dehydrogenation. Key parameters for optimization include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Reactions performed at 60–80°C minimize side-product formation (e.g., over-oxidation to 4-oxo-4-(pyridin-3-yl)butanoic acid) .

Q. What analytical techniques are recommended for characterizing this compound?

Critical characterization methods include:

- NMR spectroscopy :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>98%) .

- Mass spectrometry : ESI-MS m/z 164.1 [M+H]⁺ .

Advanced Research Questions

Q. How does this compound participate in enzymatic pathways, and what experimental models are suitable for studying its metabolism?

The compound is a substrate for 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) in Pseudomonas sp. HZN6, catalyzing its oxidation to 4-oxo-4-(pyridin-3-yl)butanoate using NADP⁺ as a cofactor . Experimental approaches include:

Q. How can conflicting mutagenicity data for this compound be reconciled?

Discrepancies arise from assay conditions:

- Positive mutagenicity : Observed in rat liver cells (1 mmol/L) due to aldehyde reactivity and DNA adduct formation .

- Negative results : In hamster lung cell models (500 µmol/L), attributed to efficient detoxification via ALDH enzymes .

Resolution : Conduct comparative studies across cell lines with varying ALDH expression and include metabolic activation systems (e.g., S9 liver fractions) .

Q. What strategies are effective in developing HPLC methods for quantifying this compound in complex matrices?

- Column selection : C18 or HILIC columns for polar metabolites .

- Mobile phase : Acetonitrile/ammonium formate (10 mM, pH 3.5) gradient improves peak resolution .